(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate
Description
(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an indole core substituted with a methoxy group at the 6th position, a nitro group at the 3rd position, and a thiocyanate group at the 2nd position.
Properties
IUPAC Name |
(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c1-16-6-2-3-7-8(4-6)12-10(17-5-11)9(7)13(14)15/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRIEDOLRHJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate typically involves the nitration of 6-methoxyindole followed by thiocyanation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-methoxy-3-nitroindole is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiocyanate group can be hydrolyzed to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 6-methoxy-3-amino-1H-indol-2-yl thiocyanate.
Reduction: 6-methoxy-3-nitro-1H-indol-2-ylamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiocyanate group can also participate in nucleophilic reactions, further contributing to the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-2-thiol: Lacks the nitro group, leading to different reactivity and biological activity.
3-nitro-1H-indole-2-thiocyanate: Lacks the methoxy group, affecting its chemical properties and applications.
6-methoxy-3-nitro-1H-indole:
Uniqueness
(6-methoxy-3-nitro-1H-indol-2-yl) thiocyanate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
